Product packaging for 2-(1-Phenylcyclopropyl)pyrrolidine(Cat. No.:)

2-(1-Phenylcyclopropyl)pyrrolidine

Cat. No.: B13528509
M. Wt: 187.28 g/mol
InChI Key: VWZBOYGCZWOUHQ-UHFFFAOYSA-N
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Description

2-(1-Phenylcyclopropyl)pyrrolidine is a novel synthetic compound featuring a pyrrolidine ring, a privileged scaffold in modern medicinal chemistry. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle valued for its three-dimensional (3D) coverage and ability to explore a wide pharmacophore space due to sp 3 -hybridization . This structural characteristic is a key feature in the design of new bioactive molecules, as it can significantly influence stereochemistry and improve physicochemical parameters critical for a compound's pharmacokinetic profile, such as solubility and lipophilicity . The pyrrolidine core is a fundamental structure in numerous approved drugs and investigational compounds, with demonstrated applications across a wide spectrum of therapeutic areas. Research into pyrrolidine derivatives has shown them to possess promising biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties . Furthermore, this scaffold is frequently investigated for its potential in central nervous system (CNS) drug discovery and as a key component in enzyme inhibitors, such as those targeting acetylcholinesterase (AChE) and dipeptidyl peptidase-IV (DPP-IV) . The incorporation of the 1-phenylcyclopropyl substituent in this specific compound presents a unique structural motif that may be explored for its conformational restraint and potential to modulate interactions with biological targets. This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not to be used for human or veterinary diagnosis, treatment, or therapeutic purposes. Researchers are responsible for ensuring all applicable regulations are followed during the handling and use of this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N B13528509 2-(1-Phenylcyclopropyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-(1-phenylcyclopropyl)pyrrolidine

InChI

InChI=1S/C13H17N/c1-2-5-11(6-3-1)13(8-9-13)12-7-4-10-14-12/h1-3,5-6,12,14H,4,7-10H2

InChI Key

VWZBOYGCZWOUHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2(CC2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2 1 Phenylcyclopropyl Pyrrolidine and Its Structural Analogs

Direct Synthesis Approaches to the Pyrrolidine (B122466) Ring System

Direct methods for constructing the pyrrolidine ring are foundational in organic synthesis. These approaches often involve the formation of the five-membered ring from acyclic precursors through various cyclization strategies.

Cyclization Reactions Leading to the Pyrrolidine Framework

A common strategy for synthesizing the pyrrolidine skeleton is through the [3+2] cycloaddition of azomethine ylides with alkenes. This method is highly versatile for creating substituted pyrrolidines. enamine.net Other notable methods include the N-heterocyclization of primary amines with diols, catalyzed by iridium complexes, and intramolecular hydroamination of unactivated olefins catalyzed by iron. organic-chemistry.org For instance, a variety of five-, six-, and seven-membered cyclic amines have been synthesized in good to excellent yields using a Cp*Ir complex catalyst. organic-chemistry.org

Strategies for Incorporating the 1-Phenylcyclopropyl Moiety

The introduction of the 1-phenylcyclopropyl group can be achieved either by starting with a precursor already containing this moiety or by forming the cyclopropane (B1198618) ring on a pyrrolidine-containing molecule. One approach involves the use of a Grignard reagent derived from a 1-phenylcyclopropyl halide, which can then be reacted with a suitable electrophile to build the pyrrolidine ring. Another strategy is the cyclopropanation of a phenyl-substituted alkene that is already part of a precursor to the pyrrolidine ring.

Reactions Involving Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are highly versatile three-carbon building blocks in organic synthesis due to the polarization of their C-C bonds. colab.ws This activation allows for ring-opening reactions under mild conditions, which can be followed by cyclization to form various heterocyclic systems, including pyrrolidines. colab.wsnih.gov

Lewis Acid-Catalyzed Ring Opening and Subsequent Cyclization

Lewis acids can catalyze the ring-opening of D-A cyclopropanes, which can then react with nucleophiles to form larger rings. nih.govuni-regensburg.denih.govnih.govresearchgate.net For example, the reaction of D-A cyclopropanes with imines in the presence of a Lewis acid like scandium triflate leads to the formation of multisubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org Similarly, treating D-A cyclopropanes with 1,3,5-triazinanes in the presence of magnesium iodide results in the formation of 2-unsubstituted pyrrolidines in high yields. acs.org The choice of Lewis acid can be critical, with MgI2 proving to be highly effective, leading to reaction times as short as 1.5 hours with yields up to 93%. acs.org

A study demonstrated a one-pot synthesis of 1,5-substituted pyrrolidin-2-ones from D-A cyclopropanes and anilines or benzylamines. nih.govnih.govmdpi.com This process involves a Lewis acid-catalyzed ring opening of the cyclopropane by the amine to form a γ-amino ester, which then undergoes in situ lactamization and dealkoxycarbonylation. nih.govnih.govmdpi.com This method is compatible with a wide range of substituted anilines and D-A cyclopropanes. nih.govmdpi.com

Table 1: Lewis Acid-Catalyzed Synthesis of Pyrrolidin-2-ones from D-A Cyclopropanes and Anilines mdpi.com

EntryDonor Group of CyclopropaneAnilineLewis AcidYield (%)
12-PhenylAnilineY(OTf)₃47
22-(p-Tolyl)AnilineY(OTf)₃45
32-(Furan-2-yl)AnilineY(OTf)₃Moderate
42-(Thiophen-2-yl)AnilineY(OTf)₃~60
52-StyrylAnilineY(OTf)₃~60

Nucleophilic Addition to Activated Cyclopropanes

The reaction of nucleophiles with activated cyclopropanes is another effective method for pyrrolidine synthesis. The use of enantioenriched D-A cyclopropanes with achiral catalysts allows for highly enantioselective preparation of substituted pyrrolidines. acs.org For instance, the nickel(II) perchlorate (B79767) catalyzed [3+2]-cycloaddition of a nonracemic D-A cyclopropane with a benzalimine derivative produced the corresponding pyrrolidine with high enantiomeric excess and diastereomeric ratio. acs.org This stereoretentive cycloaddition highlights the utility of chiral cyclopropanes in asymmetric synthesis. acs.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the synthesis of pyrrolidines, often enabling reactions that are otherwise difficult to achieve. acs.org Palladium-catalyzed reactions, in particular, have been extensively studied for the construction of the pyrrolidine ring. For example, a palladium(II)-catalyzed cyclization has been reported as a route to substituted pyrrolidines. acs.org Gold(I) catalysts have been used in the reaction of methylenecyclopropanes with sulfonamides to produce pyrrolidine derivatives through a domino ring-opening ring-closing hydroamination process. organic-chemistry.org Furthermore, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds provides a regio- and diastereoselective route to N-unprotected pyrrolidines. organic-chemistry.org

Table 2: Transition Metal-Catalyzed Pyrrolidine Synthesis

CatalystReactantsProduct TypeReference
Palladium(II)Not specifiedSubstituted pyrrolidines acs.org
Gold(I)Methylenecyclopropanes, SulfonamidesPyrrolidine derivatives organic-chemistry.org
DirhodiumNot specifiedN-unprotected pyrrolidines organic-chemistry.org
Iridium ComplexPrimary amines, DiolsCyclic amines organic-chemistry.org
Iron CatalystUnactivated olefinsPyrrolidines organic-chemistry.org

Copper-Catalyzed Carboamination Processes

Copper-catalyzed intramolecular carboamination of unactivated alkenes provides a powerful method for the synthesis of N-functionalized pyrrolidines. acs.orgnih.gov This process involves the simultaneous formation of a carbon-nitrogen and a carbon-carbon bond in a single operation. The reaction typically employs a copper(II) carboxylate salt, such as copper(II) neodecanoate, which has shown enhanced solubility and reactivity. acs.orgnih.gov Microwave heating has been utilized to reduce reaction times. acs.orgnih.gov

These reactions proceed via an intramolecular syn-aminocupration of the alkene, followed by the formation of a primary carbon radical. This radical then undergoes an intramolecular addition to an aromatic ring to form the final product. nih.gov High levels of diastereoselectivity have been observed in the synthesis of 2,5-disubstituted pyrrolidines, with a predominance for the cis isomer. acs.orgnih.gov For instance, the cyclization of N-aryl- and N-aliphatic-γ-alkenyl sulfonamides proceeds efficiently under these conditions. acs.orgnih.gov

A related aerobic copper-catalyzed alkene aminooxygenation allows for the direct conversion of 4-pentenylsulfonamides to 2-formylpyrrolidines. nih.gov This method utilizes molecular oxygen as both the oxidant and the oxygen source. nih.gov The proposed mechanism involves the oxidation of copper(I) to copper(II), followed by a copper(II)-catalyzed cis-aminocupration of the alkene to form an unstable organocopper(II) intermediate. nih.gov Homolysis of the carbon-copper bond generates a primary radical that reacts with molecular oxygen to yield the aldehyde product. nih.gov

SubstrateCatalyst SystemProductYield (%)Diastereoselectivity (cis:trans)
N-Aryl-γ-alkenyl sulfonamideCu(neodecanoate)₂, Cs₂CO₃, DMF2-Arylmethyl-1-sulfonylpyrrolidineVariesHigh (cis)
4-PentenylsulfonamideCuCl, PhCH₃, O₂2-Formylpyrrolidine derivativeUp to 61Varies

Reactions Mediated by Other Transition Metals (e.g., Nickel, Rhodium)

Nickel and rhodium complexes are also effective catalysts for the synthesis of pyrrolidine derivatives. Nickel-catalyzed reactions often involve the cyclization of unsaturated precursors. For example, a nickel-catalyzed four-component spirocyclization/carbonylation of bicyclo[1.1.0]butane-tethered N-allyl amides with alkyl halides and arylboronic acids under a carbon monoxide atmosphere has been developed to produce highly functionalized spirocyclobutyl lactams. acs.org This cascade reaction proceeds through a radical addition, a 5-exo-trig cyclization, and a carbonylation sequence. acs.org

Rhodium catalysis offers versatile methods for constructing chiral pyrrolidines. A rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids has been reported. acs.org This process forms two new carbon-carbon bonds and a stereocenter, providing access to chiral pyrrolidines with good enantioselectivities through the use of C1-symmetric chiral monosubstituted diene ligands. acs.org Another approach involves the rhodium-catalyzed cyclization of unsaturated amines, which can lead to both pyrrolidines and pyrrolidinones. acs.org Furthermore, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines under mild conditions. organic-chemistry.org

CatalystReaction TypeSubstrateProductKey Features
NickelFour-component spirocyclization/carbonylationBCB-tethered N-allyl amideSpirocyclobutyl lactamBroad substrate scope, good functional group tolerance. acs.org
RhodiumAsymmetric arylative cyclizationNitrogen-tethered alkyne-enoateChiral pyrrolidineHigh enantioselectivity with chiral diene ligands. acs.org
DirhodiumIntramolecular nitrene insertionUnsaturated amineN-unprotected pyrrolidineRegio- and diastereoselective. organic-chemistry.org

Application of Metal-Carbene Chemistry

Metal-carbene chemistry provides another avenue for the synthesis of pyrrolidine derivatives. Fischer carbene complexes, for instance, can react with aza-enynes to form chromacyclobutanes, which then rearrange to yield pyrrolidine derivatives. rsc.org This method offers a unique approach to constructing the pyrrolidine ring system.

Radical-Mediated Synthetic Pathways

Radical reactions offer a powerful tool for the synthesis of pyrrolidines, particularly for the construction of highly substituted and complex structures. These methods often involve the generation of a radical species that undergoes a subsequent cyclization reaction.

Intramolecular Radical Cyclizations

Intramolecular radical cyclization is a common strategy for forming the pyrrolidine ring. diva-portal.org The 5-exo-trig cyclization, where a radical adds to a double bond to form a five-membered ring, is a particularly favorable process. diva-portal.orgdiva-portal.org These reactions can be initiated by various methods, including the use of radical initiators like AIBN with reagents such as tris(trimethylsilyl)silane (B43935) (TTMSS). organic-chemistry.org For example, the reductive radical cyclization of N-allyl-N-dimethylphosphinoyl-2-aminopropyl phenyl selenide (B1212193) using TTMSS and AIBN under UV irradiation yields the corresponding pyrrolidine with good diastereoselectivity. organic-chemistry.org The diastereoselectivity of these cyclizations can be influenced by the choice of nitrogen protecting group. diva-portal.org

Ring-Opening/Cyclization Sequences Involving Radical Intermediates

Ring-opening/cyclization sequences provide an alternative radical-mediated route to pyrrolidines. For instance, a photo-promoted ring contraction of pyridines with silylborane has been reported to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This reaction proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. nih.gov Another example involves the reaction of donor-acceptor cyclopropanes with primary amines. This process, catalyzed by a Lewis acid, involves the ring-opening of the cyclopropane to form a γ-amino ester, which then undergoes in situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. mdpi.com

Stereoselective Synthesis of 2-(1-Phenylcyclopropyl)pyrrolidine Derivatives

The stereoselective synthesis of pyrrolidine derivatives is of significant interest due to the prevalence of chiral pyrrolidines in biologically active molecules. nih.gov Methods for achieving stereoselectivity can be broadly classified into two categories: using a chiral starting material or employing a chiral catalyst or auxiliary. nih.gov

One approach involves the use of chiral precursors, such as proline or 4-hydroxyproline, which already contain a stereocenter. nih.govmdpi.com The existing chirality can then direct the stereochemical outcome of subsequent reactions.

Alternatively, asymmetric catalysis can be employed to introduce chirality. As mentioned previously, rhodium-catalyzed asymmetric arylative cyclizations using chiral ligands can produce enantiomerically enriched pyrrolidines. acs.org Similarly, the heterogeneous catalytic hydrogenation of highly substituted pyrroles over rhodium or other catalysts can lead to the formation of functionalized pyrrolidines with multiple new stereocenters with high diastereoselectivity. researchgate.netnih.gov The stereochemical outcome is often directed by a stereocenter introduced in an initial reduction step. researchgate.net

A copper-catalyzed diastereoselective [3+2] cycloaddition of 2-arylaziridines and cyclic silyl (B83357) dienol ethers has also been developed for the efficient construction of fused-[5,n] carbocyclic pyrrolidines with high diastereoselectivity. nih.gov

MethodChirality SourceExampleStereochemical Control
Asymmetric CatalysisChiral LigandRhodium-catalyzed arylative cyclization of alkyne-enoates. acs.orgHigh enantioselectivity.
Substrate ControlChiral PrecursorSynthesis from proline or 4-hydroxyproline. nih.govmdpi.comDiastereoselective functionalization.
Diastereoselective HydrogenationSubstrate Directing GroupHydrogenation of substituted pyrroles. researchgate.netnih.govHigh diastereoselectivity.
Diastereoselective CycloadditionCatalyst/Substrate InteractionCopper-catalyzed [3+2] cycloaddition of 2-arylaziridines. nih.govHigh diastereoselectivity.

Diastereoselective Control in Cyclization and Functionalization

Diastereoselective synthesis of highly substituted pyrrolidines often involves controlling the relative stereochemistry of multiple chiral centers as they are formed. acs.orgnih.gov Key strategies include catalytic hydrogenation, multicomponent reactions, and cycloadditions, where existing stereocenters direct the formation of new ones.

One prominent method involves the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. acs.orgnih.gov This approach can create up to four new stereocenters with excellent diastereoselectivity. The reaction is believed to proceed in a two-step sequence where the initial reduction of an exocyclic C=X double bond establishes a stereocenter that subsequently directs the hydrogenation of the pyrrole ring from one face. acs.org For instance, the hydrogenation of a pyrrole with an α-ketoester substituent at the 2-position using rhodium-on-alumina resulted in a single diastereomer of the corresponding functionalized pyrrolidine. acs.org

Multicomponent reactions (MCRs) also offer an efficient pathway to diastereomerically enriched pyrrolidines. A notable example involves the reaction of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent catalyzed by titanium tetrachloride (TiCl₄). nih.gov This one-pot operation can construct up to three contiguous asymmetric centers, leading to highly functionalized pyrrolidines as single diastereomers. The reaction proceeds through an oxocarbenium ion intermediate, which undergoes a Lewis acid-catalyzed intramolecular rearrangement to form the pyrrolidine ring. nih.gov

Table 1: Diastereoselective Methodologies for Pyrrolidine Analogs
MethodologyCatalyst/ReagentSubstratesKey FeatureDiastereomeric Ratio (d.r.)Reference
Catalytic HydrogenationRhodium-on-aluminaHighly substituted pyrrolesSubstrate-directed reduction of pyrrole ringSingle diastereomer acs.org
[3+2] CycloadditionAg₂CO₃N-tert-butanesulfinylazadienes and azomethine ylidesCreates up to four stereocenters with high controlGood to excellent acs.orgchemistryviews.org
Multicomponent ReactionTiCl₄Phenyldihydrofuran, N-tosyl imino ester, silaneOne-pot synthesis of highly substituted pyrrolidinesSingle diastereomer nih.gov

Enantioselective Methodologies

Achieving enantioselectivity in the synthesis of 2-substituted pyrrolidines is crucial for pharmacological applications. Methodologies to install the desired chirality at the C2-position include asymmetric lithiation, biocatalytic approaches, and Brønsted acid-catalyzed cyclizations.

A classic and versatile strategy is the asymmetric deprotonation of N-Boc-pyrrolidine. nih.gov Using sec-butyllithium (B1581126) (s-BuLi) in the presence of the chiral ligand (-)-sparteine (B7772259) enables enantioselective lithiation at the C2 position. The resulting configurationally stable lithiated species can be trapped with various electrophiles to yield enantioenriched 2-substituted pyrrolidines with good selectivity. nih.gov This method has been applied to the synthesis of chiral ligands for asymmetric catalysis. nih.gov

Biocatalysis offers a green and highly selective alternative. Transaminases (TAs) have been employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. nih.gov By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target pyrrolidine can be accessed with excellent enantiomeric excess (ee). This chemoenzymatic cascade involves the amination of the ketone and a subsequent spontaneous intramolecular cyclization. For example, (R)-2-(p-chlorophenyl)pyrrolidine was synthesized on a preparative scale with an isolated yield of 84% and >99.5% ee. nih.gov

More recently, Brønsted acid catalysis has emerged as a powerful tool. Chiral imidodiphosphorimidate (IDPi) catalysts have been used for the intramolecular hydroamination of alkenes to produce pyrrolidines with quaternary stereocenters in high yield and enantioselectivity. chemrxiv.org The reaction proceeds as a stereospecific anti-addition, suggesting a concerted mechanism. A key to the success of this method was the use of an electron-deficient nosyl protecting group on the nitrogen, which prevents deactivation of the catalyst. chemrxiv.org

Organocatalysis also provides a route to enantiomerically enriched pyrrolidine derivatives. For instance, the conjugate addition of aldehydes to nitro-olefins, catalyzed by a Hayashi-Jørgensen-type catalyst, can be used to generate intermediates that are then subjected to a reductive cyclization to form spirocyclic pyrrolidines. thieme-connect.de This strategy allows for the creation of complex three-dimensional structures with high enantiocontrol. thieme-connect.de

Table 2: Enantioselective Methodologies for Pyrrolidine Analogs
MethodologyCatalyst/ReagentSubstratesKey FeatureEnantiomeric Excess (ee)Reference
Asymmetric Lithiations-BuLi / (-)-sparteineN-Boc-pyrrolidineEnantioselective deprotonation and electrophilic trappingGood nih.gov
BiocatalysisTransaminases (TAs)ω-chloroketonesEnzyme-triggered asymmetric cyclizationUp to >99.5% nih.gov
Brønsted Acid CatalysisChiral Imidodiphosphorimidate (IDPi)Alkenyl sulfonamidesIntramolecular anti-hydroaminationHigh chemrxiv.org
OrganocatalysisHayashi-Jørgensen catalystAldehydes and nitro-olefinsConjugate addition followed by reductive cyclizationHigh thieme-connect.de

Molecular Design and Structural Relationships of Phenylcyclopropyl Pyrrolidine Scaffolds

Conformational Analysis of the Pyrrolidine (B122466) and Cyclopropane (B1198618) Rings

The conformational landscape of the 2-(1-phenylcyclopropyl)pyrrolidine scaffold is primarily dictated by the puckering of the five-membered pyrrolidine ring and its orientation relative to the bulky phenylcyclopropyl substituent.

Pyrrolidine Ring Puckering: The pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. For 2-substituted pyrrolidines, the substituent's steric bulk plays a crucial role in determining the preferred pucker. The substituent typically occupies a pseudo-equatorial position to minimize steric hindrance.

The puckering of the pyrrolidine ring can be described as "UP" or "DOWN," which has been a subject of study in proline residues within proteins. researchgate.netresearchgate.net In a set of proteins analyzed through X-ray crystallography, it was found that a significant portion of proline residues could be assigned to one of these two puckering forms. researchgate.netresearchgate.net The energy difference between these forms is often small, allowing for dynamic interconversion. researchgate.net

Table 1: General Conformational Preferences in Substituted Pyrrolidines

Substituent PositionPreferred ConformationKey Influencing Factors
C2-SubstituentPseudo-equatorial orientation of the substituent.Minimization of steric strain.
C4-SubstituentInductive and stereoelectronic factors control C4-exo and C4-endo puckering. nih.govElectronegativity and size of the substituent. nih.gov

Influence of Stereochemistry on Molecular Architecture

The this compound molecule contains at least one stereocenter at the C2 position of the pyrrolidine ring. This gives rise to two enantiomers, (R)-2-(1-phenylcyclopropyl)pyrrolidine and (S)-2-(1-phenylcyclopropyl)pyrrolidine. The presence of this chiral center is fundamental to the molecule's three-dimensional architecture.

The spatial arrangement of the phenylcyclopropyl group relative to the pyrrolidine ring is distinct for each enantiomer, leading to different pharmacological profiles if the molecule is biologically active. The stereochemistry dictates how the molecule presents its functional groups for interaction with chiral environments like protein binding sites.

The stereoselective synthesis of 2-substituted pyrrolidines is a well-explored area of organic chemistry. acs.orgresearchgate.net Biocatalytic approaches using transaminases have been shown to produce enantiomerically pure 2-arylpyrrolidines with high precision. acs.org These methods allow for the selective synthesis of either the (R) or (S) enantiomer, which is crucial for studying their distinct biological activities. acs.org The development of stereoselective synthetic methods, such as those involving chiral auxiliaries or asymmetric catalysis, is essential for accessing specific stereoisomers of complex pyrrolidine derivatives. acs.org

Substituent Effects on Molecular Geometry and Reactivity

The introduction of substituents on either the phenyl ring or the pyrrolidine nitrogen can significantly alter the molecule's properties.

Substituents on the Phenyl Ring: Electron-donating or electron-withdrawing groups on the phenyl ring can modify the electronic properties of the entire molecule. For instance, a nitro group would make the phenyl ring electron-poor, potentially influencing intermolecular interactions like π-stacking. Conversely, a methoxy (B1213986) group would make it electron-rich. These electronic changes can affect the reactivity of the pyrrolidine nitrogen. Computational studies on substituted thiophenes reacting with pyrrolidine have shown that substituents significantly influence the reaction's energy barrier. researchgate.net

Substituents on the Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a secondary amine, making it basic and nucleophilic. nih.gov Alkylation, acylation, or sulfonylation of this nitrogen introduces a new functional group and alters the basicity and nucleophilicity of the parent molecule. The nature of the substituent on the nitrogen can also impose further steric constraints, influencing the conformational equilibrium of the pyrrolidine ring. For example, bulky N-substituents can further restrict the ring's flexibility.

A study on a series of pyrrolidine derivatives showed that charged substituents have a strong effect on the basicity of the pyrrolidine nitrogen. nih.gov Furthermore, the inhibitory activities of certain pyrrolidine-based compounds were found to be highly dependent on the nature and position of substituents on the pyrrolidine ring. nih.gov

Table 2: Predicted Effects of Substituents on this compound

Substitution SiteSubstituent TypePredicted Effect on Molecular Properties
Phenyl RingElectron-withdrawing (e.g., -NO₂)Alters π-system electronics, potential for different intermolecular interactions.
Phenyl RingElectron-donating (e.g., -OCH₃)Modifies electron density of the aromatic system, affecting reactivity.
Pyrrolidine NitrogenAlkyl or Acyl groupReduces basicity and nucleophilicity; introduces steric bulk affecting conformation.

Principles of Molecular Recognition Based on Structural Motifs

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The unique three-dimensional shape and distribution of functional groups in the this compound scaffold are key to its potential for molecular recognition.

The phenyl ring provides a large, hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with a binding partner. The cyclopropane ring acts as a rigid spacer, precisely positioning the phenyl group and the pyrrolidine ring.

The design of molecules for specific recognition often involves creating a scaffold that presents key interaction points in a precise spatial arrangement. The phenylcyclopropyl-pyrrolidine framework, with its combination of rigid and flexible components, offers a versatile platform for the development of molecules with tailored recognition properties. whiterose.ac.uk

Advanced Research Avenues and Future Directions in 2 1 Phenylcyclopropyl Pyrrolidine Chemistry

Development of Novel Reagents and Catalytic Systems for Enhanced Selectivity

The synthesis of substituted pyrrolidines with high stereoselectivity is a significant area of focus due to the prevalence of this ring system in biologically active molecules. nih.gov The development of novel reagents and catalytic systems is crucial for controlling the diastereoselectivity and enantioselectivity of reactions involving the 2-(1-phenylcyclopropyl)pyrrolidine scaffold and its precursors.

Researchers have successfully employed copper(II)-promoted intramolecular aminooxygenation of alkenes to produce 2,5-disubstituted pyrrolidines with excellent cis-diastereoselectivity (>20:1 dr). nih.gov This method is advantageous as it does not require additional coordinating groups on the substrate to achieve high selectivity. nih.gov In contrast, osmium-catalyzed aminohydroxylation methods often necessitate the presence of a vicinal alcohol to direct the stereochemical outcome. nih.gov

Gold catalysis has also emerged as a powerful tool. Chiral gold(I) catalysts, particularly those featuring ligands with a remote C2-symmetric 2,5-diarylpyrrolidine, have been developed for highly enantioselective reactions. nih.gov These catalysts have proven effective in intramolecular [4+2] cycloadditions, demonstrating how the catalyst's chiral pocket, shaped by non-covalent interactions, can direct the stereochemical pathway of a reaction. nih.gov

Another promising strategy involves ring-closing enyne metathesis (RCEM) using highly active and air-stable ruthenium catalysts, such as the Grubbs catalysts. organic-chemistry.org This atom-economical method allows for the direct synthesis of chiral pyrrolidine (B122466) derivatives from substrates containing a basic nitrogen atom under mild conditions, avoiding the need for ethylene (B1197577) gas. organic-chemistry.org The choice between first and second-generation Grubbs catalysts can influence reaction times and efficiency. organic-chemistry.org

The table below summarizes various catalytic systems used in the synthesis of pyrrolidine derivatives, highlighting the catalyst, reaction type, and selectivity achieved.

Catalyst SystemReaction TypeSelectivityReference
Copper(II) saltsIntramolecular AminooxygenationHigh cis-diastereoselectivity (>20:1 dr) nih.gov
Chiral Gold(I) ComplexesIntramolecular [4+2] CycloadditionHigh enantioselectivity nih.gov
Grubbs Catalysts (Ru-based)Ring-Closing Enyne MetathesisGood yields, chiral products organic-chemistry.org
Pyrrolidine (as organocatalyst)Michael Addition / 1,2-AdditionPathway dependent on substrate nih.gov

These advancements underscore a continuous drive toward catalysts that offer not only high efficiency but also precise control over the three-dimensional architecture of the final product.

Integration of Flow Chemistry and High-Throughput Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in the synthesis of complex molecules like this compound and its analogues. durham.ac.ukpharmtech.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, efficiency, and product quality. mdpi.com

For the synthesis of heterocyclic compounds, including pyrrolidines, flow chemistry enables the safe handling of hazardous reagents and unstable intermediates by minimizing their accumulation. durham.ac.ukmdpi.com This is particularly relevant for multi-step syntheses, where several flow reactors can be connected in series to create a streamlined, automated process from starting materials to the final active pharmaceutical ingredient (API). mdpi.comalmacgroup.com This approach has been successfully applied to the production of various APIs, demonstrating its scalability and reliability. pharmtech.com

High-throughput synthesis, often facilitated by flow chemistry setups, allows for the rapid generation of a library of analogues. durham.ac.uk For instance, a parallel synthesis methodology was developed to create a focused library of compounds based on a phenylalanino-2-(phenylthio)pyrrolidin-3-one scaffold. rsc.org This strategy improved the efficiency of the synthesis in terms of the number of reaction steps and time required, enabling the exploration of structure-activity relationships by creating diverse derivatives from a common, versatile intermediate. rsc.org

The table below compares key aspects of batch versus flow chemistry for the synthesis of complex organic molecules.

FeatureBatch ChemistryFlow ChemistryReference
Process Control Limited control over temperature gradients and mixingPrecise control over temperature, mixing, and time mdpi.com
Safety Higher risk with hazardous reagents and exothermsEnhanced safety, small reaction volumes pharmtech.commdpi.com
Scalability Often requires re-optimization for scale-upMore straightforward scaling by running longer almacgroup.com
Multi-step Synthesis Step-by-step with isolation of intermediatesTelescoped/connected reactors, reduced workup durham.ac.ukpharmtech.com
Throughput Lower, sequential synthesisHigher, suitable for parallel and automated synthesis durham.ac.ukrsc.org

The integration of these methodologies is pivotal for accelerating the discovery and development of new chemical entities derived from the this compound core.

Exploration of Novel Ring-Opening and Annulation Reactions

The strained cyclopropyl (B3062369) ring and the pyrrolidine nucleus in the this compound structure are ripe for exploration through novel ring-opening and annulation reactions, providing pathways to diverse and complex molecular architectures.

Ring-Opening Reactions: The cleavage of the C-C bond in the cyclopropyl group is a key transformation. Gold-catalyzed ring-opening of related 2-(1-alkynyl-cyclopropyl)pyridine systems with various nucleophiles has been shown to be an efficient method for creating structurally diverse indolizines. rsc.org This strategy, involving the cleavage of the strained three-membered ring, could be adapted to the this compound scaffold to generate novel fused heterocyclic systems.

Another important approach involves the Lewis acid-catalyzed ring-opening of donor-acceptor (D-A) cyclopropanes. mdpi.comnih.gov In these reactions, primary amines can open the cyclopropane (B1198618) ring to form γ-amino esters, which then undergo in situ lactamization to yield substituted pyrrolidin-2-ones. mdpi.com This transformation demonstrates the cyclopropane acting as a 1,4-dielectrophile. nih.gov The choice of Lewis acid, such as Y(OTf)₃ or Ni(ClO₄)₂, can be critical for the reaction's success and yield. mdpi.comnih.gov

Annulation Reactions: Annulation reactions provide a powerful method for constructing bicyclic and polycyclic systems. A radical [3+3]-annulation process has been used to synthesize tropane (B1204802) skeletons, which are structurally related to the pyrrolidine core. researchgate.net This reaction involves the photoredox-catalyzed generation of an α-aminoalkyl radical from an N-aryl pyrrolidine, which then participates in a cascade to form a new six-membered ring. researchgate.net Similarly, cascade reactions involving the intramolecular cyclization of β-enamino diketones followed by annulation with o-phenylenediamine (B120857) have been developed to access pyrrole-fused 1,5-benzodiazepines, showcasing a metal-free, one-pot strategy. nih.gov

The table below provides examples of these transformative reactions.

Reaction TypeKey Reagents/CatalystsResulting StructureReference
Ring-Opening Gold Catalyst, NucleophilesIndolizines (from cyclopropyl-pyridines) rsc.org
Ring-Opening Lewis Acids (e.g., Y(OTf)₃), AminesPyrrolidin-2-ones (from D-A cyclopropanes) mdpi.comnih.gov
Annulation Photoredox Catalyst (e.g., Iridium-based)Tropane Skeletons researchgate.net
Annulation (Metal-free)Pyrrole-fused 1,5-Benzodiazepines nih.gov

These innovative ring-opening and annulation strategies significantly expand the synthetic utility of the this compound scaffold, enabling access to previously unattainable chemical space.

Synergistic Approaches Combining Synthetic and Computational Chemistry for Discovery

The integration of computational chemistry with synthetic efforts provides a powerful paradigm for modern chemical research. This synergy accelerates the discovery process by predicting reaction outcomes, elucidating mechanisms, and guiding the design of novel molecules and catalysts.

In the context of catalysis, computational tools like Density Functional Theory (DFT) are invaluable. DFT calculations have been used to analyze the chiral binding pockets of newly synthesized gold(I) catalysts containing a C2-chiral pyrrolidine. nih.gov These studies reveal how attractive non-covalent interactions between the catalyst and substrate direct the enantioselective folding, providing a rational basis for the observed stereochemistry. nih.gov Furthermore, computational tools like the NEST analysis have been developed to quantitatively predict the steric effects in complexes and forecast experimental enantioselectivities with remarkable accuracy. nih.gov

Computational methods are also crucial in predicting the biological potential of new derivatives. For a novel phenylpyrrolidine derivative, in silico techniques, including molecular docking and molecular dynamics, were employed to predict its neuroprotective features and to hypothesize its effect on the AMPA receptor. mdpi.com These computational predictions were subsequently supported by in vitro and in vivo experiments, demonstrating the power of a computationally-guided approach to drug discovery. mdpi.com

The table below outlines the roles of different computational methods in synergy with synthetic chemistry.

Computational MethodApplication in Pyrrolidine ChemistryOutcomeReference
Density Functional Theory (DFT) Analyzing catalyst-substrate interactionsUnderstanding the origin of enantioselectivity nih.gov
NEST Analysis Quantifying steric effects in catalystsPredicting experimental enantiomeric ratios nih.gov
Molecular Docking Predicting binding modes of new compoundsIdentifying potential biological targets (e.g., AMPA receptor) mdpi.com
Molecular Dynamics Simulating ligand-receptor interactions over timeSupporting hypotheses of compound action and stability mdpi.com
QSAR/SAR Relating chemical structure to biological activityGuiding the design of more potent and less toxic drugs researchgate.net

By combining the predictive power of computational chemistry with the practical execution of advanced synthesis, researchers can navigate the vast chemical space more efficiently, leading to the faster development of innovative catalysts and therapeutic agents based on the this compound framework.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(1-phenylcyclopropyl)pyrrolidine be optimized for improved yield and stereochemical purity?

  • Methodological Answer : The synthesis can be optimized using microwave-assisted protocols (reducing reaction time) or traditional heating with polar aprotic solvents like DMF. For example, coupling 2-fluorobenzaldehyde derivatives with dialkylamines under reflux (150°C, 20 hours) in DMF with potassium carbonate as a base achieves ~93% yield . Stereoselective synthesis may employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to control the pyrrolidine ring’s configuration, as reviewed in stereoselective cyclization methods .

Q. What chromatographic techniques are effective for purifying this compound and its intermediates?

  • Methodological Answer : Flash chromatography on silica gel (ethyl acetate/hexane gradients) effectively separates intermediates. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended. Post-synthesis, liquid-liquid extraction (e.g., ethyl acetate/water) followed by drying over MgSO₄ or Na₂SO₄ ensures removal of residual solvents .

Q. How should researchers design analogs of this compound for preliminary structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on modifying the phenylcyclopropyl moiety (e.g., substituents like halogens or electron-donating groups) and the pyrrolidine ring (e.g., N-alkylation or ring expansion). Use parallel synthesis to generate a library of analogs, followed by in vitro assays (e.g., receptor binding or enzymatic inhibition) to identify key pharmacophores .

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